molecular formula C18H21N7O3 B2408832 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705560-16-2

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2408832
CAS No.: 1705560-16-2
M. Wt: 383.412
InChI Key: APPDMZUVQNRPNR-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.412. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Research on similar compounds has focused on their interactions with biological receptors, elucidating their potential as pharmacological agents. For instance, studies on cannabinoids have revealed how specific molecules interact with CB1 receptors, providing a foundation for developing drugs targeting these receptors (Shim et al., 2002). Such interactions are critical for designing drugs with specific pharmacological effects, including inverse agonist properties at certain receptors (Landsman et al., 1997).

Antimicrobial and Antimycobacterial Activities

Several studies have synthesized and evaluated the antimicrobial and antimycobacterial activities of pyrazole, oxadiazole, and related derivatives. These compounds have shown promising activity against various strains of bacteria and fungi, highlighting their potential in addressing infectious diseases (Kumar et al., 2012; Patel et al., 2011). The ability to design molecules with specific antimicrobial properties can lead to the development of new treatments for resistant strains of bacteria and mycobacteria.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-24-11-13(17(22-24)27-2)18(26)25-7-3-4-12(10-25)8-15-21-16(23-28-15)14-9-19-5-6-20-14/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPDMZUVQNRPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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